

BRD5018: A Novel Antimalarial Agent

Demonstrating Potent In Vivo Efficacy Against Plasmodium Species

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Compound of Interest

Compound Name: BRD5018

Cat. No.: B15582468

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A comparative analysis of the preclinical data for **BRD5018**, a novel antimalarial candidate, reveals its high potency in in vivo models of malaria. Developed through a collaboration between the Broad Institute and Eisai Inc., **BRD5018** targets a novel mechanism of action, the inhibition of parasite protein synthesis, offering a promising new tool in the fight against drug-resistant malaria.

BRD5018 has demonstrated excellent efficacy in mouse models of malaria, targeting the blood, liver, and transmission stages of the Plasmodium parasite. Its unique mode of action, the inhibition of the Plasmodium falciparum cytosolic phenylalanyl tRNA synthetase (PfcPheRS), distinguishes it from currently available antimalarials and makes it a strong candidate for overcoming existing drug resistance.[1] Preclinical studies have shown that **BRD5018** can effectively treat malaria in mice, in some cases with just a single dose.

In Vivo Efficacy of BRD5018

Quantitative data from a preclinical study in SCID mice infected with Plasmodium highlights the potent in vivo activity of **BRD5018**. A single oral administration of the compound resulted in a significant reduction in parasitemia, demonstrating its potential for a simplified treatment regimen.

| Compound | Dose (mg/kg, oral) | Mouse Model | Parasitemia Reduction (Day 7) | Reference |
|----------|--------------------|-------------|-------------------------------|-----------|
| BRD5018 | 3 | SCID | Not specified | [1] |
| BRD5018 | 10 | SCID | Not specified | [1] |
| BRD5018 | 30 | SCID | >99.8% | [1] |
| BRD5018 | 60 | SCID | >99.8% | [1] |
| BRD5018 | 120 | SCID | >99.8% | [1] |

Comparison with Standard Antimalarial Agents

For context, the in vivo efficacy of standard antimalarial drugs such as chloroquine and artemisinin derivatives varies depending on the Plasmodium strain, mouse model, and treatment regimen. While a direct head-to-head comparison with **BRD5018** under identical experimental conditions is not available, published data on these established drugs provide a benchmark for its potent activity. For instance, studies have shown that combinations of artemisinin derivatives can achieve high levels of parasite reduction in mice.[2] Similarly, chloroquine has demonstrated significant efficacy in sensitive P. berghei strains, although resistance is a major clinical challenge.[3][4][5] The greater than 99.8% parasitemia reduction achieved with a single oral dose of 30 mg/kg of **BRD5018** is indicative of a highly effective antimalarial candidate.

Experimental Protocols

The in vivo efficacy of **BRD5018** was evaluated using a standardized murine malaria model.

Objective: To determine the in vivo antimalarial activity of **BRD5018** against Plasmodium infection in mice.

Animal Model: Severe Combined Immunodeficient (SCID) mice.

Parasite: Plasmodium species (specific strain not detailed in the available documentation).

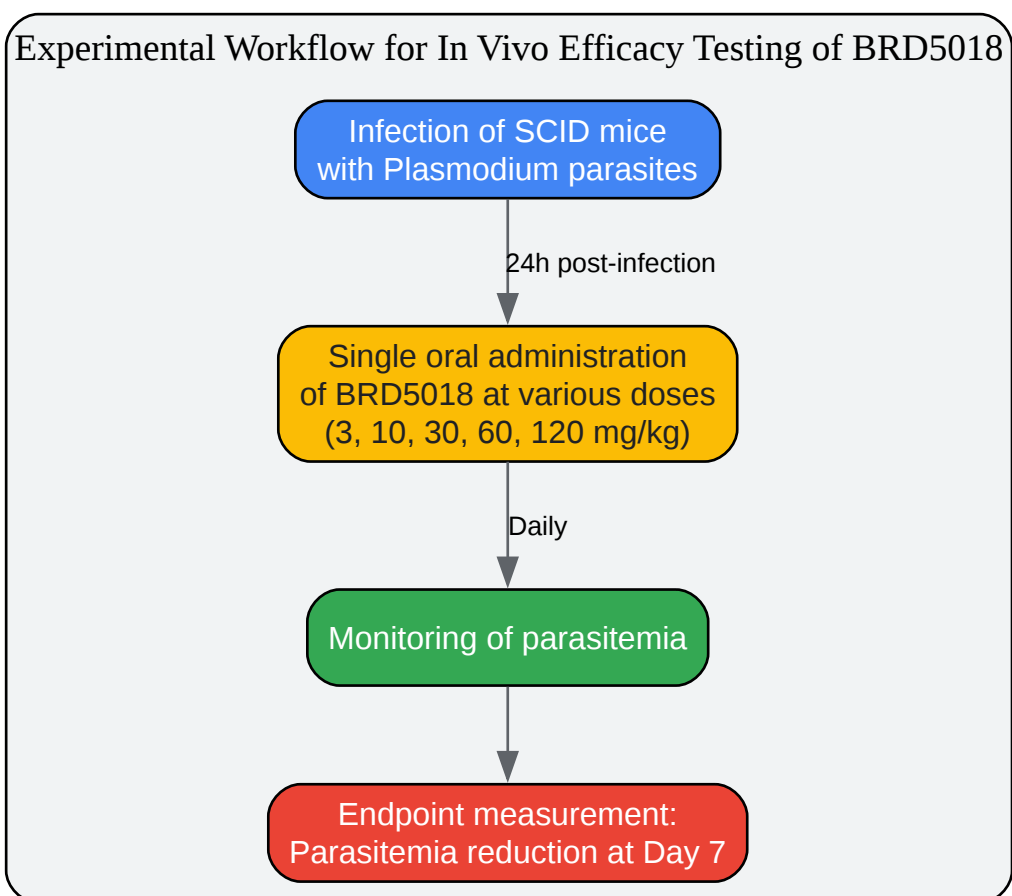
Drug Administration:

- **BRD5018** was administered as a single oral dose (P.O.).
- Dose levels tested: 3, 10, 30, 60, and 120 mg/kg body weight.

Efficacy Endpoint:

- The primary outcome measured was the percentage reduction in parasitemia.
- Blood smears were collected and analyzed on day 7 post-treatment to determine the level of parasitemia compared to a control group.

Results: A dose-dependent reduction in parasitemia was observed. At doses of 30 mg/kg and higher, **BRD5018** achieved a greater than 99.8% reduction in parasitemia by day 7.[1]

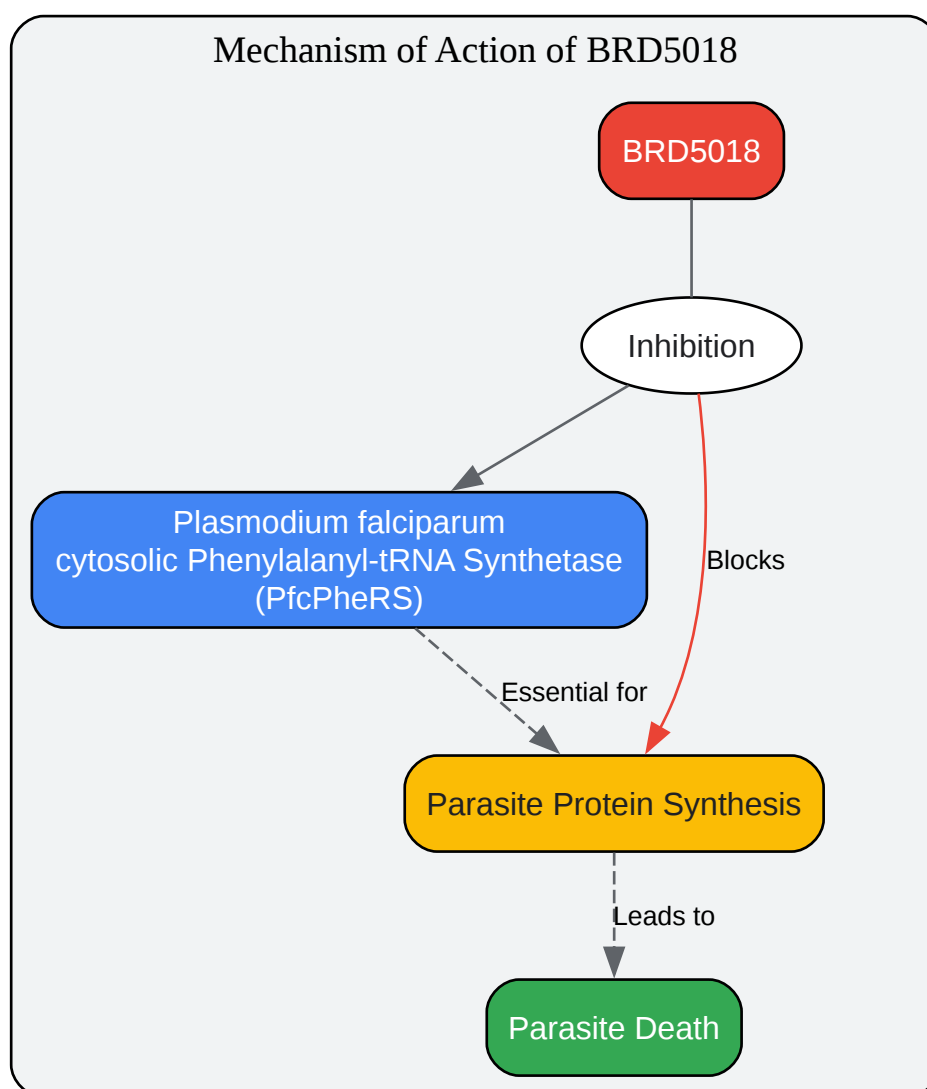


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*In Vivo Efficacy Testing Workflow for **BRD5018**.*

Mechanism of Action: Inhibition of Protein Synthesis

BRD5018's novel mechanism of action involves the specific inhibition of the *Plasmodium falciparum* cytosolic phenylalanyl tRNA synthetase (PfcPheRS). This enzyme is crucial for the parasite's protein synthesis machinery. By blocking the function of PfcPheRS, **BRD5018** prevents the incorporation of the amino acid phenylalanine into newly forming proteins, ultimately leading to parasite death. This targeted approach is highly selective for the parasite's enzyme over the human equivalent, suggesting a favorable safety profile.



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BRD5018 inhibits parasite protein synthesis.

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References

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